molecular formula C12H8N2O4 B165474 2,2'-Dinitrobiphenyl CAS No. 2436-96-6

2,2'-Dinitrobiphenyl

Cat. No. B165474
CAS RN: 2436-96-6
M. Wt: 244.2 g/mol
InChI Key: QAFJHDNFUMKVIE-UHFFFAOYSA-N
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Description

2,2’-Dinitrobiphenyl is a biphenyl substituted with nitro groups at the 2- and 2’-positions . It is a member of biphenyls and a C-nitro compound . It appears as a light yellow to beige crystalline powder . It has been used as an internal standard in the determination of p,p′-DDT in technical and formulated products using a gas chromatographic method .


Synthesis Analysis

The synthesis of 2,2’-Dinitrobiphenyl has been achieved through a solvent-free reaction using a high-speed ball milling technique . This method has been applied to the classical Ullmann coupling reaction for the first time . The product was solid, NMR ready, and required no lengthy extraction for purification . This reaction was cleaner and faster than solution phase coupling, which requires a longer reaction time in high boiling solvents, added copper catalyst, and lengthy extraction and purification steps .


Molecular Structure Analysis

The molecular formula of 2,2’-Dinitrobiphenyl is C12H8N2O4 . The molecular weight is 244.20 g/mol . The structure of 2,2’-Dinitrobiphenyl can be viewed using Java or Javascript .


Chemical Reactions Analysis

The electroreduction of 2,2’-Dinitrobiphenyl in anionic, cationic, and nonionic micellar solutions has been studied by polarography and cyclic voltammetry .

Scientific Research Applications

Molecular Structure and Conformation The molecular structure and conformation of 2,2'-Dinitrobiphenyl have been studied to understand its physicochemical properties. Sekine et al. (1994) reported that the molecule is not planar and presented details about the dihedral angles between the phenyl rings and the nitro group, contributing to the understanding of its structural dynamics (Sekine et al., 1994). Ramaekers et al. (2006) conducted a conformational analysis, highlighting how the molecular geometry of 2,2'-Dinitrobiphenyl is influenced by the solvent medium, providing insights into its solvation dynamics (Ramaekers et al., 2006).

Applications in Chemical Reactions

Photocatalytic Reduction Kaur and Pal (2015) explored the photocatalytic reduction of 2,2'-Dinitrobiphenyl, revealing that it can selectively produce benzo[c]cinnoline under specific conditions. This finding indicates its potential applications in photocatalytic processes and the synthesis of specific organic compounds (Kaur & Pal, 2015).

Safety And Hazards

The safety data sheet for 2,2’-Dinitrobiphenyl suggests avoiding inhalation, ingestion, and contact with skin and eyes . It should be used only in a well-ventilated area and with appropriate protective clothing . After handling, hands should be washed thoroughly, and food and drink should be kept away .

properties

IUPAC Name

1-nitro-2-(2-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFJHDNFUMKVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179103
Record name 2,2'-Dinitrobiphenyl
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Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dinitrobiphenyl

CAS RN

2436-96-6
Record name 2,2′-Dinitrobiphenyl
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Record name 2,2'-Dinitrobiphenyl
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Record name 2,2'-Dinitrobiphenyl
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Record name 2,2'-Dinitrobiphenyl
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Record name 2,2'-dinitrobiphenyl
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Record name 2,2'-DINITROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
774
Citations
SD Ross, GJ Kahan, WA Leach - Journal of the American …, 1952 - ACS Publications
With sodium sulfide 2, 2'-dinitrobiphenyl can be reduced stepwise to 2, 2'-dimtrosobiphenyl and benzo (c) cinnoline-5-oxide but not to benzo (c) cinnoline. Low pressure catalytic …
Number of citations: 42 pubs.acs.org
A Sekine, Y Ohashi, K Yoshimura, M Yagi… - … Section C: Crystal …, 1994 - scripts.iucr.org
(IUCr) 2-Nitrobiphenyl and 2,2'-dinitrobiphenyl Acta Crystallographica Section C Crystal Structure Communications 0108-2701 organic compounds Volume 50 Part 7 Pages 1101-1104 …
Number of citations: 25 scripts.iucr.org
RW Gregor, LA Goj - Journal of Chemical Education, 2011 - ACS Publications
The formation of carbon−carbon bonds is an essential theme throughout organic chemistry. The use of transition-metal catalysts to form carbon−carbon bonds, once relegated to more …
Number of citations: 10 pubs.acs.org
J Kaur, B Pal - Chemical Communications, 2015 - pubs.rsc.org
Photocatalytic reduction of 25 μmol 2,2′-dinitrobiphenyl in 50% aqueous iso-propanol and 50 mg P25-TiO2 under an argon atmosphere and 20 h UV light irradiation selectively …
Number of citations: 16 pubs.rsc.org
J Subramanian, PT Narasimhan - The Journal of Chemical Physics, 1972 - pubs.aip.org
The ESR spectra of the radical anions of 2,2′‐ dinitrobiphenyl and 1,8‐dinitronaphthalene generated by electroreduction in anhydrous dimethylformamide (DMF) have been recorded …
Number of citations: 7 pubs.aip.org
JY Zhang, Y Ma, AL Cheng, Q Yue, Q Sun… - Dalton Transactions, 2011 - pubs.rsc.org
Solvothermal reactions of Co(II), Ni(II), Zn(II) salts with 2,2′-dinitrobiphenyl-4,4′-dicarboxylate (dnpdc) and 2,2′-bipyridyl-like chelating ligands yielded five compounds formulated as …
Number of citations: 24 pubs.rsc.org
DLF DeTar, AA Kazimi - Journal of the American Chemical …, 1955 - ACS Publications
Recently several groups of workers have re-ported quantitative studies of theorientation occur-ring in aromatic substitution by free-radical proc-esses. 3 In the Gomberg-Bachmann …
Number of citations: 20 pubs.acs.org
H Wang, Z Wang, J Deng, J Wang, Y Gao - Science of The Total …, 2023 - Elsevier
With low bioaccessbility, persistence of the undissolved organic pollutants in soil and sediments poses threat to health of the resident. Although ubiquitous black carbon catalyzes a …
Number of citations: 4 www.sciencedirect.com
RE MOORE, A FURST - The Journal of Organic Chemistry, 1958 - ACS Publications
The reduction of 2, 2'-dinitrobiphenyl to 2, 2'-diaminobiphenyl proceeds by two mechanisms. A quantitative yield of 2, 2'-diaminobiphenyl is obtained using active Raney nickel which …
Number of citations: 58 pubs.acs.org
A Blood, C Noller - The Journal of Organic Chemistry, 1957 - ACS Publications
Attempts toprepare 2, 2'-diaminobiphenyl from 2, 2'-dinitrobiphenyl by chemical reduction according to methods reported in the literature and by various modifications of these methods …
Number of citations: 11 pubs.acs.org

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